molecular formula C19H11BrFNO B3486617 (2Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile

(2Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile

Cat. No.: B3486617
M. Wt: 368.2 g/mol
InChI Key: NUEXSURPKLTSMH-RVDMUPIBSA-N
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Description

(2Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile is an organic compound characterized by the presence of both bromophenyl and fluorophenyl groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination and Fluorination:

    Coupling Reactions: The final step involves coupling the bromophenyl and fluorophenyl groups to the furan ring through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.

Scientific Research Applications

(2Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.

    Cresol: A group of aromatic organic compounds with phenolic structures.

Uniqueness

(2Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile is unique due to the presence of both bromophenyl and fluorophenyl groups attached to a furan ring, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

(Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrFNO/c20-16-5-1-14(2-6-16)19-10-9-18(23-19)11-15(12-22)13-3-7-17(21)8-4-13/h1-11H/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEXSURPKLTSMH-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile
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(2Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile
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(2Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile
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(2Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile
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(2Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile
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(2Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile

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